3-Methyl-1-phenylcyclobutanecarbonitrile
Description
3-Methyl-1-phenylcyclobutanecarbonitrile is a cyclobutane derivative featuring a methyl group at the 3-position, a phenyl group at the 1-position, and a carbonitrile functional group. Cyclobutane derivatives are known for their ring strain, which can enhance reactivity in ring-opening or functionalization reactions .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-methyl-1-phenylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-10-7-12(8-10,9-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI Key |
YHFYHKKWTKBPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylcyclobutanecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 3-methyl-1-bromocyclobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrile group attacks the bromocyclobutane, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural similarities with 3-Methyl-1-phenylcyclobutanecarbonitrile:
Key Observations :
- Ring Strain : The 4-membered cyclobutane in the target compound confers higher ring strain compared to 5-membered (e.g., cyclopentane in ) or 6-membered (e.g., benzene in ) rings. This strain may enhance reactivity but reduce thermal stability.
- hydrolysis).
- Molecular Weight : The target compound’s higher molecular weight (~187 vs. 143 in ) may influence melting/boiling points and solubility.
Physical and Chemical Properties
While explicit data for this compound are unavailable, comparisons can be inferred:
- Boiling/Melting Points : Nitriles generally exhibit higher boiling points than esters or carbamates due to stronger dipole-dipole interactions. For example, benzonitrile (boiling point: 191°C) vs. methyl benzoate (boiling point: 199°C) suggests competitive trends depending on substituents.
- Solubility : The nitrile group may improve solubility in polar solvents (e.g., acetonitrile or DMF) compared to the carbamate in , which is likely more lipophilic.
- Reactivity : The strained cyclobutane ring may undergo [2+2] cycloreversion or radical-mediated reactions, whereas cyclopentane derivatives () are more stable and prone to functional group transformations (e.g., ester hydrolysis).
Research Findings and Limitations
- Cyclobutane Reactivity : Studies on 3-Formyl-1-phenylcyclobutanecarbonitrile highlight the formyl group’s susceptibility to oxidation, suggesting analogous reactivity in the target compound’s nitrile group under acidic or basic conditions.
- Contradictions : Cyclopentane derivatives () exhibit greater thermal stability, contrasting with the target compound’s expected instability due to ring strain.
- Data Gaps : Direct experimental data (e.g., NMR, DSC) for this compound are absent in the provided evidence, necessitating further characterization.
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